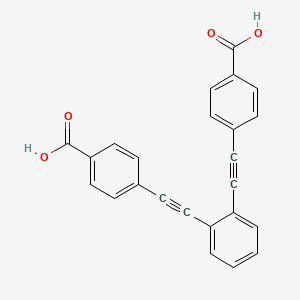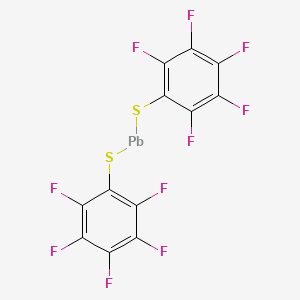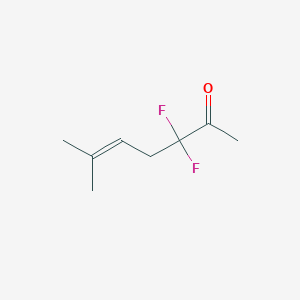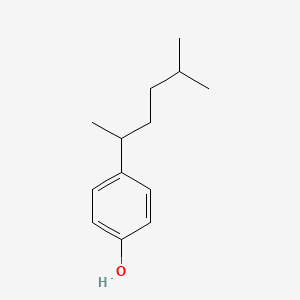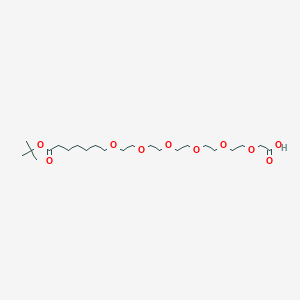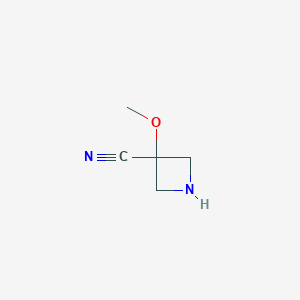
2,7-Naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthalene ring system in which two nitrogen atoms replace two carbon atoms at positions 2 and 7 The presence of a hydroxyl group at position 4 further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridin-4-ol can be achieved through several methods. One common approach involves the condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH). This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products: The major products formed from these reactions include various substituted naphthyridines, ketones, aldehydes, and reduced derivatives.
Scientific Research Applications
2,7-Naphthyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
2,7-Naphthyridin-4-ol can be compared with other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine. While all these compounds share a similar core structure, the position of nitrogen atoms and functional groups imparts unique chemical and biological properties to each derivative . For example, 1,8-naphthyridine derivatives are known for their photochemical properties and use in dye-sensitized solar cells .
Comparison with Similar Compounds
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
Properties
CAS No. |
1309379-53-0 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2,7-naphthyridin-4-ol |
InChI |
InChI=1S/C8H6N2O/c11-8-5-10-4-6-3-9-2-1-7(6)8/h1-5,11H |
InChI Key |
DVEOWVIQYREKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)

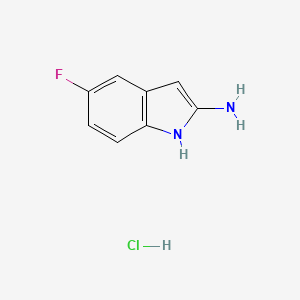
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
